molecular formula C17H21NO2S B1633890 Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate CAS No. 307511-84-8

Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate

Cat. No.: B1633890
CAS No.: 307511-84-8
M. Wt: 303.4 g/mol
InChI Key: CVICNZAIGJEBRL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate is a synthetic organic compound with the molecular formula C17H21NO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a tert-butylphenyl group, which contributes to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated thiophene derivative.

    Attachment of the Tert-Butylphenyl Group: This step involves a Friedel-Crafts alkylation reaction, where the thiophene ring is alkylated with a tert-butylbenzene derivative in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The amino group

Properties

IUPAC Name

ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-5-20-16(19)14-13(10-21-15(14)18)11-6-8-12(9-7-11)17(2,3)4/h6-10H,5,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVICNZAIGJEBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate
Reactant of Route 2
Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate
Reactant of Route 3
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Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate
Reactant of Route 4
Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate
Reactant of Route 5
Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate

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